3-Isocyanato-2,5-dimethyl-1H-pyrrole
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Overview
Description
“3-Isocyanato-2,5-dimethyl-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, but the electron density is not evenly distributed over the ring, leading to certain unique reactions .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal–Knorr reaction . For instance, 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile was synthesized by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives participate in various chemical reactions. For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile . Pyrrole derivatives are also known to inhibit reverse transcriptase (human immunodeficiency virus type 1 (HIV-1)) and cellular DNA polymerases protein kinases .Scientific Research Applications
Antimicrobial Activity
A novel series of pyrrole derivatives has been synthesized and evaluated for in vitro antimicrobial activities, demonstrating good antibacterial and antifungal effects. These effects are attributed to the presence of the heterocyclic ring, with activity increasing upon the introduction of a methoxy group into the structure, suggesting a significant role for pyrrole derivatives as antimicrobial agents (Hublikar et al., 2019).
Catalysis and Synthetic Chemistry
The reaction between (N,N-dimethylamino)pyridine and isocyanate led to a novel three-component catalyst system, facilitating a facile and selective bromolactamization of olefinic amides. This demonstrates the potential of pyrrole-based compounds in enhancing selectivity in synthetic chemistry, particularly for the formation of lactams (Cheng et al., 2016).
Material Science and Explosives Detection
Pyrrole derivatives are essential in material science, particularly in the development of optoelectronic materials such as organic field-effect transistors (OFETs). Their application extends to explosives detection, where pyrrole-based compounds have shown practicality in vapor phase detection of nitroaromatic explosives, indicating their significant role in public safety and environmental cleaning (Chen et al., 2011).
Non-linear Optical Materials
The study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reveals its potential as a non-linear optical (NLO) material. Theoretical findings support its suitability for forming new heterocyclic compounds, with its high first hyperpolarizability indicating usefulness in NLO applications (Singh et al., 2014).
Anion Binding and Sensing
Calix[4]pyrrole dimers bearing rigid spacers have been synthesized, showing high association constants for carboxylate anions due to cooperative binding. This property makes them potential hosts for anionic guests, indicating their application in anion sensing and selectivity, which is crucial for various biochemical and environmental analyses (Sato et al., 2000).
Future Directions
Properties
IUPAC Name |
3-isocyanato-2,5-dimethyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(8-4-10)6(2)9-5/h3,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAHIHBLPDOGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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